molecular formula C26H29NO B1666402 2-Naphthalenol, 5-(((2-(1,1'-biphenyl)-4-ylethyl)methylamino)methyl)-5,6,7,8-tetrahydro- CAS No. 146667-75-6

2-Naphthalenol, 5-(((2-(1,1'-biphenyl)-4-ylethyl)methylamino)methyl)-5,6,7,8-tetrahydro-

Cat. No. B1666402
CAS RN: 146667-75-6
M. Wt: 371.5 g/mol
InChI Key: UTBRFUHMQQIVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 60586 is a non-azole inhibitor of ergosterol biosynthesis. A60586 displays in-vitro antifungal activity and inhibits lanosterol 14alpha-demethylase.

Scientific Research Applications

Synthesis of Catecholamine Derivatives

2-Naphthalenol derivatives have been utilized in the synthesis of conformationally rigid catecholamine derivatives. These derivatives include noradrenaline, adrenaline, and isoproterenol analogs. The synthesis process involves several modifications and stereoselective reactions to yield the desired compounds (Oka et al., 1977).

Development of Chemosensors

Another application of 2-naphthalenol derivatives is in the development of chemosensors for transition metal ions. These compounds have shown selective coordination to metal ions, such as Cu2+ ions, with the complexation process accompanied by a noticeable color change. This application is significant in the field of molecular recognition and sensing (Gosavi-Mirkute et al., 2017).

Synthesis of β-Adrenoceptor Agonists

2-Naphthalenol derivatives have been synthesized and evaluated for their potential as β-adrenoceptor agonists. These compounds exhibit potent β-adrenergic stimulating activities and have been considered for applications such as bronchodilators with minimal cardiovascular side effects (Sugihara et al., 1977).

Alzheimer’s Disease Research

There's research on the synthesis of fluorescent probes for β-amyloids using 2-naphthalenol derivatives. These probes have shown high binding affinities toward Aβ(1–40) aggregates, providing a tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Radiochemical Synthesis

2-Naphthalenol derivatives have been used in the radiochemical synthesis of compounds like [18F]FDDNP. This process involves fluorination, purification, and formulation, contributing to the field of radiochemistry and molecular imaging (Klok et al., 2008).

properties

CAS RN

146667-75-6

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

IUPAC Name

5-[[methyl-[2-(4-phenylphenyl)ethyl]amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C26H29NO/c1-27(19-24-9-5-8-23-18-25(28)14-15-26(23)24)17-16-20-10-12-22(13-11-20)21-6-3-2-4-7-21/h2-4,6-7,10-15,18,24,28H,5,8-9,16-17,19H2,1H3

InChI Key

UTBRFUHMQQIVFL-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC3CCCC4=C3C=CC(=C4)O

Canonical SMILES

CN(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC3CCCC4=C3C=CC(=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-hydroxy-N-methyl-N-(2-(4-phenylphenyl)ethyl)-1,2,3,4-tetrahydro-1-naphthalene methanamine
A 60586
A-60586
A60586

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalenol, 5-(((2-(1,1'-biphenyl)-4-ylethyl)methylamino)methyl)-5,6,7,8-tetrahydro-
Reactant of Route 2
Reactant of Route 2
2-Naphthalenol, 5-(((2-(1,1'-biphenyl)-4-ylethyl)methylamino)methyl)-5,6,7,8-tetrahydro-
Reactant of Route 3
2-Naphthalenol, 5-(((2-(1,1'-biphenyl)-4-ylethyl)methylamino)methyl)-5,6,7,8-tetrahydro-
Reactant of Route 4
Reactant of Route 4
2-Naphthalenol, 5-(((2-(1,1'-biphenyl)-4-ylethyl)methylamino)methyl)-5,6,7,8-tetrahydro-
Reactant of Route 5
2-Naphthalenol, 5-(((2-(1,1'-biphenyl)-4-ylethyl)methylamino)methyl)-5,6,7,8-tetrahydro-
Reactant of Route 6
2-Naphthalenol, 5-(((2-(1,1'-biphenyl)-4-ylethyl)methylamino)methyl)-5,6,7,8-tetrahydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.